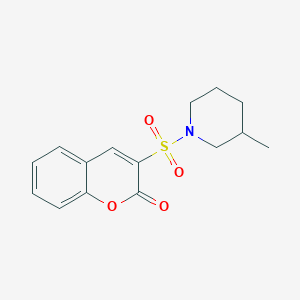

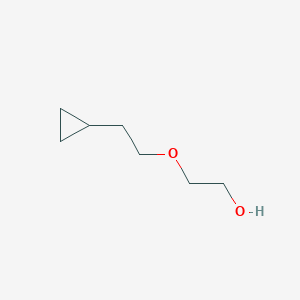

![molecular formula C21H18F2N4O3S B2470619 1-{[1,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1H-imidazole CAS No. 1113102-26-3](/img/structure/B2470619.png)

1-{[1,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Physical And Chemical Properties Analysis

1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

Medicinal Chemistry and Drug Design

1-{[1,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1H-imidazole and its derivatives have been explored for their potential medicinal applications. For instance, N-phenyl-1H-pyrrole derivatives have been investigated as novel AT1-selective angiotensin II receptor antagonists, demonstrating the potential of these compounds in modulating blood pressure and addressing cardiovascular conditions (Bovy et al., 1993). Similarly, the synthesis and cytoprotective antiulcer activity of related compounds like 2- or 4-(1H-pyrazol-1-yl)pyrimidine derivatives, which showed potent inhibition of HCI-ethanol-induced and water-immersion stress-induced ulcers in rats, indicate a broad spectrum of pharmacological properties for these chemical structures (Ikeda et al., 1996).

Gastrointestinal Tract Applications

Compounds structurally related to 1-{[1,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1H-imidazole have been investigated for their effects on the gastrointestinal tract. For example, TAK-438, a compound structurally related to the chemical , has shown potent and long-lasting inhibitory action on gastric acid secretion, surpassing the effects of traditional proton pump inhibitors, and is suggested as a novel treatment option for acid-related diseases (Hori et al., 2010). Furthermore, another study highlighted the antisecretory effect of TAK-438 in animals, underscoring its potential for improving PPI-based treatments for acid-related diseases (Hori et al., 2011).

Neuropharmacology and CNS Disorders

The role of imidazole derivatives in neuropharmacology and the treatment of central nervous system (CNS) disorders has been a subject of research. Specific studies have focused on the synthesis and pharmacology of imidazolones and pyrrolones as modulators of GABAA receptors, exhibiting anxiolytic properties without the typical side effects of benzodiazepine receptor agonists (Grunwald et al., 2006). This highlights the potential therapeutic applications of these compounds in addressing anxiety and related conditions.

Molecular Imaging and Diagnostic Applications

Derivatives of 1-{[1,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1H-imidazole have also found applications in molecular imaging and diagnostics. Compounds such as [18F]PBR compounds have been synthesized and demonstrated high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), indicating their potential as imaging agents for PBR expression in neurodegenerative disorders (Fookes et al., 2008).

作用機序

将来の方向性

特性

IUPAC Name |

N-(2,5-difluorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N4O3S/c1-26-16-7-5-12(30-3)9-13(16)18-19(26)20(29)27(2)21(25-18)31-10-17(28)24-15-8-11(22)4-6-14(15)23/h4-9H,10H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTENKXIEOBIAMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=C(C=CC(=C4)F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[1,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1H-imidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

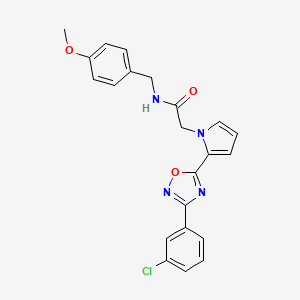

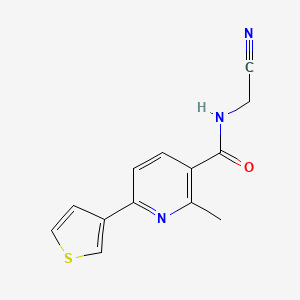

![3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2470538.png)

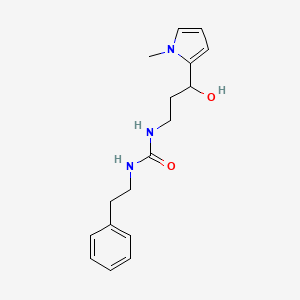

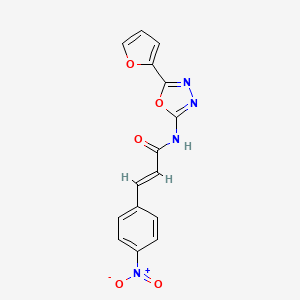

![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one](/img/structure/B2470540.png)

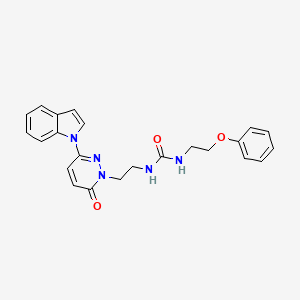

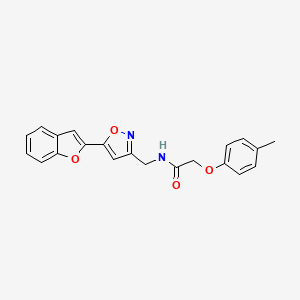

![methyl 4-({[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2470541.png)

![[3-(1-Methylpyrrol-2-yl)morpholin-4-yl]-(2-methylsulfanylpyridin-4-yl)methanone](/img/structure/B2470550.png)

![N-[(1-But-3-enyltriazol-4-yl)methyl]but-2-ynamide](/img/structure/B2470552.png)

![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(prop-2-en-1-ylamino)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2470557.png)